molecular formula C12H16N2O3 B6590060 tert-butyl N-(6-acetylpyridin-2-yl)carbamate CAS No. 2004370-96-9

tert-butyl N-(6-acetylpyridin-2-yl)carbamate

Cat. No.: B6590060
CAS No.: 2004370-96-9
M. Wt: 236.3
InChI Key:
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Description

tert-Butyl N-(6-acetylpyridin-2-yl)carbamate is a chemical compound with intriguing properties and diverse applications in scientific research. It is known for its role in various synthetic processes and its potential use in drug development and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(6-acetylpyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 6-acetylpyridine under specific conditions. The reaction is often catalyzed by palladium and requires a base such as cesium carbonate in a suitable solvent like 1,4-dioxane . The process involves the formation of an intermediate, which then undergoes further reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process is designed to be efficient and cost-effective, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(6-acetylpyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

tert-Butyl N-(6-acetylpyridin-2-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(6-acetylpyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(6-acetylpyridin-2-yl)carbamate stands out due to its unique combination of a tert-butyl carbamate group and an acetylpyridine moiety. This structure imparts specific reactivity and properties, making it valuable in various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(6-acetylpyridin-2-yl)carbamate involves the reaction of tert-butyl carbamate with 6-acetylpyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "tert-butyl carbamate", "6-acetylpyridine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "solvent (e.g. dichloromethane, tetrahydrofuran)" ], "Reaction": [ "1. Dissolve tert-butyl carbamate in the solvent.", "2. Add DCC and DMAP to the solution and stir for 10-15 minutes to activate the coupling agent.", "3. Add 6-acetylpyridine to the solution and stir for several hours at room temperature or under reflux.", "4. Purify the product by column chromatography or recrystallization." ] }

CAS No.

2004370-96-9

Molecular Formula

C12H16N2O3

Molecular Weight

236.3

Purity

95

Origin of Product

United States

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